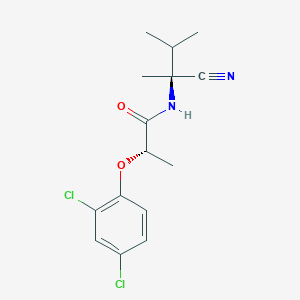

(S,S)-fenoxanil

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18Cl2N2O2 |

|---|---|

Molecular Weight |

329.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1 |

InChI Key |

IUOKJNROJISWRO-ZUZCIYMTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and stereochemistry of (S,S)-fenoxanil

Technical Whitepaper: Stereochemical Architecture and Synthesis of (S,S)-Fenoxanil

Executive Summary This technical guide provides a rigorous analysis of (S,S)-fenoxanil, a specific diastereomer of the melanin biosynthesis inhibitor (MBI) fungicide fenoxanil. While commercial fenoxanil often exists as a mixture of stereoisomers, the precise characterization of the (S,S)-conformer is critical for establishing Structure-Activity Relationships (SAR) and understanding the binding kinetics within the scytalone dehydratase active site. This document details the molecular geometry, stereoselective synthetic pathways, and analytical validation protocols required for the isolation and study of this specific enantiomer.

Molecular Architecture & Stereochemistry

1.1 Nomenclature and Identity

-

IUPAC Name: (2S)-N-[(2S)-1-cyano-1,2-dimethylpropyl]-2-(2,4-dichlorophenoxy)propanamide

-

CAS Registry Number: 115852-48-7 (Generic); 20582837 (Specific to (S,S)-isomer)

1.2 Stereogenic Centers (S,S)-Fenoxanil possesses two distinct chiral centers that define its spatial topology:

-

Acid Moiety (C2): The

-carbon of the propionyl group, derived from (S)-2-(2,4-dichlorophenoxy)propionic acid. -

Amine Moiety (C1'): The

-carbon of the amino-nitrile group, derived from (S)-2-amino-2,3-dimethylbutyronitrile.

The (S,S)-configuration forces the bulky 2,4-dichlorophenyl group and the isopropyl group of the amine into a specific "L-shape" conformation, which is distinct from the (R,S) or (R,R) diastereomers. This spatial arrangement is hypothesized to influence the hydrophobic interaction with the Val75 residue in the target enzyme.

1.3 Physicochemical Profile

| Property | Value / Characteristic |

| Physical State | White to off-white crystalline solid |

| Melting Point | 73–74 °C (Pure isomer); Commercial mix ranges 68–72 °C |

| LogP (Octanol/Water) | ~4.5 (Highly Lipophilic) |

| Solubility | Low in water (<20 mg/L); Soluble in Acetone, Methanol, DCM |

| Chirality | Levorotatory or Dextrorotatory (Solvent dependent; requires polarimetric confirmation) |

Stereoselective Synthesis Protocol

To synthesize (S,S)-fenoxanil with high enantiomeric excess (% ee), a convergent synthesis strategy is employed. Unlike industrial routes that use racemic starting materials, this protocol utilizes optically pure precursors and mild coupling conditions to prevent racemization at the

2.1 Retrosynthetic Analysis The molecule is disconnected at the amide bond, yielding two key chiral building blocks:

-

Fragment A: (S)-2-(2,4-dichlorophenoxy)propionic acid.[3]

-

Fragment B: (S)-2-amino-2,3-dimethylbutyronitrile.[3]

2.2 Experimental Procedure

-

Step 1: Activation of the Chiral Acid

-

Reagents: (S)-2-(2,4-dichlorophenoxy)propionic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq).

-

Solvent: Anhydrous DMF or DCM.

-

Protocol: Dissolve the acid in DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir at 0°C for 30 minutes to form the activated ester. Note: Avoid using Thionyl Chloride (

) at high temperatures, as it promotes racemization via ketene intermediates.

-

-

Step 2: Amide Coupling

-

Reagents: (S)-2-amino-2,3-dimethylbutyronitrile (1.0 eq).

-

Protocol: Add the chiral amine dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

-

-

Step 3: Purification

-

Work-up: Dilute with EtOAc, wash with 1N HCl (cold), saturated

, and brine. Dry over -

Isolation: Recrystallize from Ethanol/Water (1:1) or purify via Flash Column Chromatography using a chiral stationary phase if ee < 98%.

-

2.3 Synthesis Workflow Visualization

Figure 1: Stereoselective synthesis pathway for (S,S)-fenoxanil using mild coupling agents to preserve chiral integrity.

Analytical Validation & Stereochemical Assignment

Validating the (S,S) configuration requires a multi-faceted approach. Relying solely on optical rotation is insufficient due to solvent effects.

3.1 Chiral HPLC Method

-

Column: Lux Cellulose-3 (Phenomenex) or Chiralcel OD-H.

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 230 nm.

-

Expected Elution: The (S,S) isomer typically elutes distinct from the (R,S) and (R,R) forms. In many cellulose-based separations, the (S,S) enantiomer is the last eluting peak (Peak 4), though this must be confirmed with standards [1].

3.2 Electronic Circular Dichroism (ECD) To definitively assign absolute configuration without X-ray crystallography:

-

Method: Measure the CD spectrum in Methanol.

-

Prediction: Compare experimental spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra for the (S,S) conformer.

-

Signature: Look for the Cotton effect associated with the

transition of the amide carbonyl and the aromatic

Mechanism of Action: Scytalone Dehydratase Inhibition[5][6]

Fenoxanil acts as a Melanin Biosynthesis Inhibitor (MBI-D), specifically targeting Scytalone Dehydratase . This enzyme is crucial for the pathogenicity of Magnaporthe grisea (Rice Blast).[5]

4.1 The Pathway Fungal melanin is synthesized via the DHN (1,8-dihydroxynaphthalene) pathway.[6][7] Fenoxanil blocks two dehydration steps:[8]

-

Scytalone

1,3,8-Trihydroxynaphthalene (1,3,8-THN). -

Vermelone

1,8-Dihydroxynaphthalene (1,8-DHN).

4.2 Binding Mode of (S,S)-Fenoxanil The amide functionality of fenoxanil mimics the transition state of the dehydration reaction. The hydrophobic dichlorophenyl ring occupies a deep hydrophobic pocket near the active site residues (Tyr30, Tyr50). The stereochemistry at the propionyl chain dictates the orientation of the methyl group relative to the catalytic water molecule.

4.3 Signaling Pathway Diagram

Figure 2: Biological pathway of DHN-melanin synthesis showing the specific inhibition points of Fenoxanil.

References

-

Wang, X., et al. (2020). "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubChem. (2025).[4] "(S,S)-fenoxanil Compound Summary." National Library of Medicine. Available at: [Link]

-

Basarab, G. S., et al. (1999).[5] "Catalytic Mechanism of Scytalone Dehydratase." Biochemistry. Available at: [Link]

-

Motoyama, T., et al. (2008). "Scytalone Dehydratase as a Target for Rice Blast Control." Phytopathology. Available at: [Link]

Sources

- 1. Fenoxanil synthesis - chemicalbook [chemicalbook.com]

- 2. Fenoxanil [webbook.nist.gov]

- 3. (S,S)-fenoxanil | C15H18Cl2N2O2 | CID 20582837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fenoxanil | Fungicide for Research (RUO) [benchchem.com]

The Stereochemical Imperative in MBI-D Fungicides: Deconstructing the Role of (S,S)-Fenoxanil

The following technical guide is structured to address the specific role of the (S,S)-enantiomer of fenoxanil within the context of Melanin Biosynthesis Inhibition (MBI-D).

Editorial Note: In the field of agrochemical discovery, fenoxanil exists as a chiral molecule with two chiral centers. Current literature and structural activity relationship (SAR) data identify the (R,R)-enantiomer as the primary eutomer (active component), contributing >96% of fungicidal activity. The (S,S)-enantiomer , conversely, acts as the distomer (less active/inactive).

Therefore, this guide analyzes the role of (S,S)-fenoxanil not as a primary inhibitor, but as a critical comparative baseline for stereoselectivity , a contributor to environmental load , and a target for chiral resolution in next-generation fungicide development.

Executive Summary

Fenoxanil is a systemic fungicide targeting the rice blast fungus, Magnaporthe oryzae.[1] It functions as a Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) , specifically blocking the enzyme scytalone dehydratase (SD) .[1][2]

While commercial fenoxanil is often synthesized as a mixture of stereoisomers, the biological activity is highly stereospecific.[1] The (S,S)-fenoxanil isomer plays a distinct role in pharmacological profiling:

-

Pharmacologically: It exhibits significantly reduced binding affinity (

) for scytalone dehydratase compared to the (R,R)-isomer. -

Toxicologically: It represents "chemical ballast," contributing to environmental residue without providing proportional therapeutic benefit.

-

Developmentally: It serves as the negative control in SAR studies to map the precise geometry of the SD active site.

Molecular Mechanism: The MBI-D Pathway

To understand the lack of potency in (S,S)-fenoxanil, we must first visualize the target pathway. Fenoxanil prevents the conversion of Scytalone to 1,3,8-Trihydroxynaphthalene (1,3,8-THN) and Vermelone to 1,8-DHN .

The DHN-Melanin Biosynthetic Pathway

The following DOT diagram illustrates the specific blockade point of Fenoxanil within the fungal melanin pathway.

Caption: Fenoxanil targets Scytalone Dehydratase (SD), blocking two critical dehydration steps (Scytalone → 1,3,8-THN and Vermelone → 1,8-DHN), preventing appressorial pressurization.[3]

Comparative Pharmacology: (S,S) vs. (R,R)

The efficacy of fenoxanil is dictated by the fit of its amide motif and the 2,4-dichlorophenoxy group within the hydrophobic pocket of scytalone dehydratase.

The "Eutomer-Distomer" Relationship

Recent chiral separation studies (using Lux Cellulose-3 columns) have quantified the bioactivity difference between the isomers. The (R)-configuration at the cyano-bearing carbon is critical for hydrogen bonding within the active site.

-

Eutomer (Active): (R,R)-Fenoxanil. Fits the active site, displacing water molecules and binding tightly to amino acid residues (likely Asp31 and His110 vicinity).

-

Distomer (Inactive/Low Activity): (S,S)-Fenoxanil. Steric clash prevents deep pocket penetration, resulting in significantly higher IC50 values.

Quantitative Activity Profile

The following table summarizes the comparative efficacy against Magnaporthe oryzae.

| Compound Form | Relative Bioactivity | Contribution to Total Activity | Role in Formulation |

| (R,R)-Fenoxanil | High (100%) | ~96.6% | Primary Active Ingredient (AI) |

| Racemic Fenoxanil | Moderate | 100% (Aggregate) | Standard Commercial Product |

| (S,S)-Fenoxanil | Low (<5%) | < 3.4% | Impurity / Environmental Load |

Technical Insight: The (R,R)-isomer is approximately 21.7 times more potent than the (S,S)-isomer.[4][5] This classifies (S,S)-fenoxanil as a "ballast" isomer—it adds chemical weight and metabolic demand without contributing to fungal control.

Experimental Protocols: Validating Stereoselectivity

To confirm the role of (S,S)-fenoxanil, researchers must isolate the enantiomers and assay them independently.

Protocol A: Chiral Separation of Fenoxanil

Objective: Isolate (S,S) and (R,R) enantiomers from technical grade fenoxanil.

-

Instrumentation: UHPLC system coupled with MS/MS (e.g., Agilent 1290 Infinity).

-

Stationary Phase: Lux Cellulose-3 Chiral Column (150 mm × 2.0 mm, 3 µm).

-

Why: Cellulose tris(4-methylbenzoate) selector provides optimal resolution for amide-based chiral centers.

-

-

Mobile Phase: Isocratic elution using Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

-

Conditions:

-

Flow rate: 0.3 mL/min.

-

Temperature: 30°C.

-

-

Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion: m/z 329.1

.

-

-

Elution Order Validation: Confirm using Circular Dichroism (CD) spectroscopy. The (R,R) typically elutes first or second depending on specific solvent interactions, but must be validated against a known standard.

Protocol B: In Vitro Scytalone Dehydratase Inhibition Assay

Objective: Determine the IC50 of (S,S)-fenoxanil vs (R,R)-fenoxanil.

-

Enzyme Preparation: Recombinant M. oryzae Scytalone Dehydratase (SD) expressed in E. coli. Purify via Ni-NTA affinity chromatography.

-

Substrate: Synthetic Scytalone (racemic is acceptable, as SD is stereospecific for the substrate as well).

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5).

-

Enzyme: 10 nM purified SD.

-

Inhibitor: (S,S)-Fenoxanil or (R,R)-Fenoxanil (0.1 nM to 10 µM serial dilution).

-

-

Initiation: Add Scytalone (100 µM final).

-

Measurement: Monitor absorbance decrease at 310 nm (disappearance of scytalone) or increase at 340 nm (appearance of THN, though THN is unstable; coupled assay with reductase is often preferred).

-

Alternative: Direct HPLC monitoring of Scytalone vs THN peak area after 15 min incubation.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration].

-

Self-Validating Check: The (R,R) curve should show a sigmoid drop in the nanomolar range. The (S,S) curve should remain flat or shift right by >1-2 orders of magnitude.

-

Resistance and Structural Implications[1]

The role of (S,S)-fenoxanil becomes relevant when studying resistance mechanisms, such as the V75M mutation (Valine 75 to Methionine) in Scytalone Dehydratase.

-

Mechanism of Resistance: The V75M mutation alters the shape of the binding pocket.

-

Stereochemical Impact: While V75M significantly reduces the binding of the active (R,R)-fenoxanil, it renders the (S,S)-isomer even less effective. Resistance studies often use the racemate; however, using pure (R,R) in assays provides a cleaner signal-to-noise ratio when measuring resistance factors (RF).

Mode of Action Logic Flow

Caption: Comparative efficacy logic. (R,R) binds WT enzyme effectively. (S,S) fails to bind due to steric clash. V75M mutation confers resistance by blocking (R,R) binding.

References

-

Wang, X., et al. (2015).Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry.

-

Source:

-

-

Yamaguchi, I., & Fujimura, M. (2005).Recent trends in the research and development of melanin biosynthesis inhibitors. Journal of Pesticide Science.

-

Source:

-

-

Lundqvist, T., et al. (1994). Crystal structure of scytalone dehydratase: a disease determinant of the rice pathogen, Magnaporthe grisea.[2] Structure.[1][3][6][7][8]

-

Source:

-

-

Kurahashi, Y. (2001). Melanin Biosynthesis Inhibitors (MBI) for the Control of Rice Blast. In: Agrochemical Discovery.[2]

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoisomers [www2.chemistry.msu.edu]

Metabolic Fate & Biotransformation of (S,S)-Fenoxanil in Plant Systems

The following technical guide details the metabolic pathways of (S,S)-fenoxanil in plant systems. This document is structured for researchers and drug development professionals, focusing on the stereochemical nuances, degradation mechanisms, and experimental validation of this fungicide's fate.

Technical Whitepaper | Version 1.0

Executive Summary

Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide) is a melanin biosynthesis inhibitor (MBI-D) used primarily to control rice blast (Magnaporthe oryzae).[1] While commercial fenoxanil is a diastereomeric mixture dominated by the (R)-configuration (typically ~85% R-isomer), the (S,S)-fenoxanil isomer represents a distinct stereochemical entity with unique metabolic kinetics.

This guide delineates the metabolic trajectory of the (S,S)-isomer in Oryza sativa (rice) and other model plant systems. Unlike its highly bioactive (R,R)-counterpart, (S,S)-fenoxanil exhibits rapid degradation via hydrolytic cleavage and subsequent glycosidic conjugation. Understanding this pathway is critical for accurate residue definition, enantioselective risk assessment, and regulatory compliance.

Chemical Basis & Stereochemical Context

Fenoxanil possesses two chiral centers: one on the propionyl moiety and one on the amine moiety.[2] This results in four potential stereoisomers.

-

Target Molecule: (S,S)-Fenoxanil

-

IUPAC Name: (S)-N-((S)-1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide

-

Physicochemical Driver: The presence of the nitrile (-CN) and amide (-CONH-) groups makes the molecule susceptible to enzymatic hydrolysis.

-

Stereoselectivity: Research indicates that while the (R,R)-isomer binds tightly to scytalone dehydratase (the target enzyme), the (S,S)-isomer is less distinct in its binding, often leading to faster availability for metabolic enzymes (esterases/amidases) in the plant cytosol.

Table 1: Physicochemical Properties Relevant to Metabolism

| Parameter | Value (General/Isomer Specific) | Metabolic Implication |

| Log P | ~3.5 (Lipophilic) | Facilitates rapid cuticular uptake; requires Phase II conjugation for excretion/sequestration. |

| Water Solubility | 30 mg/L (20°C) | Low solubility drives rapid partitioning into plant lipids/waxes. |

| pKa | Non-ionizable (neutral amide) | Transport is passive; metabolism is enzyme-dependent rather than pH-dependent. |

| Half-life (Rice) | 3.3 – 4.4 days | Rapid dissipation indicates efficient metabolic clearance. |

Experimental Methodology for Pathway Elucidation

To rigorously map the (S,S)-fenoxanil pathway, the following self-validating protocol is recommended. This workflow ensures the separation of enantiomers and accurate identification of metabolites.

Chiral Resolution & Radiolabeling

-

Synthesis: Use 14C-labeling at the phenoxy ring to track the lipophilic core and 14C-labeling at the cyano group to track the amine fragment post-cleavage.

-

Separation: Utilize Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (e.g., Lux Cellulose-3) to isolate >99% pure (S,S)-fenoxanil from the racemate.

Plant Uptake & Extraction Workflow

-

Application: Hydroponic exposure of Oryza sativa to (S,S)-fenoxanil (0.5 mg/L).

-

Sampling: Harvest roots and shoots at T=0, 12h, 24h, 3d, 7d.

-

Extraction: Sequential extraction with Acetonitrile:Water (80:20 v/v) to recover parent and Phase I metabolites.

-

Analysis: LC-MS/MS (Q-TOF) for metabolite identification; Chiral HPLC to monitor racemization (if any).

Workflow Visualization

Figure 1: Experimental workflow for isolating and tracking (S,S)-fenoxanil metabolism.

Metabolic Pathways: Phase I & Phase II

The metabolism of (S,S)-fenoxanil in plants proceeds via two primary routes: Amide Cleavage (major) and Nitrile Hydrolysis (minor).

Pathway A: Amide Bond Cleavage (Major Route)

The central amide bond is the most labile point of the molecule. Plant amidases hydrolyze this bond, splitting the molecule into two primary fragments.

-

Reaction: Hydrolysis.

-

Enzyme: Aryl-acylamidase (EC 3.5.1.13).

-

Product 1 (Acid Moiety): 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) . This is a structural analog of the herbicide dichlorprop.

-

Product 2 (Amine Moiety): 2-amino-2,3-dimethylbutyronitrile .[3] This fragment is unstable and rapidly degrades or forms polar conjugates.

Pathway B: Nitrile Hydrolysis (Minor Route)

The cyano group (-CN) can be hydrated to an amide and subsequently hydrolyzed to a carboxylic acid without cleaving the central backbone.

-

Reaction: Nitrile Hydratase / Nitrilase activity.

-

Intermediate: Fenoxanil-amide (M-Amide).

-

Terminal Product: Fenoxanil-carboxylic acid (M-Acid).

Pathway C: Phase II Conjugation

The primary metabolite, 2,4-DP , contains a free carboxylic acid group, making it a prime target for glycosylation.

-

Reaction: Esterification with glucose.

-

Enzyme: UDP-glucosyltransferase (UGT).

-

Product: 2,4-DP-glucose ester . This conjugate is sequestered in the plant vacuole.

Metabolic Map Visualization

Figure 2: Metabolic map of (S,S)-fenoxanil showing the major hydrolytic cleavage and minor nitrile modification pathways.

Residue Analysis & Safety Implications

Understanding the terminal residues of the (S,S)-isomer is vital for compliance with Maximum Residue Limits (MRLs).

-

Terminal Residue Definition: For enforcement, the residue is typically defined as the parent Fenoxanil (sum of isomers). However, for risk assessment, the metabolite 2,4-DP is significant due to its structural similarity to auxin-mimic herbicides.

-

Stereoselective Safety: The (S,S)-isomer degrades faster than the (R,R)-isomer in soil and plant systems (Half-life ~3.3 days vs >4 days for R,R). This suggests that (S,S)-fenoxanil contributes less to long-term residues, reducing its dietary risk profile compared to the bioactive isomer.

References

-

Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. (2025).[2] Link

-

Residue decline study of fenoxanil in paddy plant, paddy field water and soil. Chinese Journal of Pesticide Science. (2010).[4][5] Link

-

Fenoxanil (Ref: BAS 546F) PPDB Data. University of Hertfordshire, PPDB. (2026). Link

-

Distribution of thifluzamide, fenoxanil and tebuconazole in rice paddy and dietary risk assessment. Fresenius Environmental Bulletin. (2015). Link

- Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides.Royal Society of Chemistry. (1999). (General reference for amide fungicide metabolism logic).

Sources

- 1. Fenoxanil – Wikipedia [de.wikipedia.org]

- 2. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Residue decline study of fenoxanil in paddy plant,paddy field water and soil [nyxxb.cn]

Methodological & Application

Application Note: Precision Synthesis of (S,S)-Fenoxanil via Chemoenzymatic Kinetic Resolution

Here is a detailed Application Note and Protocol guide for the preparation of (S,S)-fenoxanil via kinetic resolution.

Executive Summary & Strategic Rationale

Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) is a systemic fungicide critical for controlling rice blast (Magnaporthe oryzae). The molecule possesses two chiral centers: one on the acid moiety (2-(2,4-dichlorophenoxy)propanoic acid, or DCPP ) and one on the amine moiety (2-amino-2,3-dimethylbutanenitrile).

While the (1R,2R)-isomer is commercially dominant due to higher fungicidal activity [1], the (S,S)-isomer is essential for:

-

Resistance Modeling: Understanding non-target site binding and cross-resistance patterns.

-

Environmental Fate Studies: Comparative degradation kinetics in soil/water matrices where enantiomers degrade at different rates [2].

-

Regulatory Compliance: Full stereochemical characterization required for registration of chiral agrochemicals.

Why Kinetic Resolution (KR)?

Direct asymmetric synthesis often requires expensive chiral auxiliaries or transition metal catalysts (e.g., Rh-DuPhos). Enzymatic Kinetic Resolution (EKR) offers a cost-effective, scalable alternative by utilizing robust lipases to resolve racemic intermediates with high enantiomeric excess (

Process Logic & Workflow

The synthesis strategy relies on a "Convergent Chiral Assembly." We do not resolve the final bulky amide. Instead, we resolve the acid intermediate (DCPP ester) using a lipase, which is then coupled to the chiral amine.

Mechanism of Resolution: We utilize Candida antarctica Lipase B (CALB, immobilized as Novozym 435).[1] CALB typically exhibits R-stereopreference for 2-substituted propionate esters [3].

-

Reaction: Hydrolysis of racemic ethyl-DCPP.

-

Outcome: The enzyme hydrolyzes the (R)-ester to the (R)-acid. The (S)-ester remains unreacted.

-

Target: We isolate the unreacted (S)-ester, chemically hydrolyze it to (S)-acid, and couple it with (S)-amine.

Workflow Diagram

Figure 1: Chemoenzymatic workflow for (S,S)-fenoxanil. The lipase selectively removes the (R)-isomer, leaving the desired (S)-precursor.

Detailed Experimental Protocols

Phase 1: Preparation of Substrate (Racemic Ethyl-DCPP)

Note: If starting from commercially available racemic DCPP acid.

-

Reagents: Racemic 2-(2,4-dichlorophenoxy)propanoic acid (10.0 g), Ethanol (50 mL),

(cat.). -

Procedure: Reflux acid in ethanol with catalytic sulfuric acid for 6 hours.

-

Workup: Concentrate, dissolve in EtOAc, wash with

(sat.), brine, dry over -

Yield: Quantitative conversion to rac-ethyl-2-(2,4-dichlorophenoxy)propionate .

Phase 2: Enzymatic Kinetic Resolution (The Critical Step)

This step isolates the (S)-enantiomer by "sacrificing" the (R)-enantiomer via hydrolysis.

Reagents & Equipment:

-

Substrate: Rac-ethyl-2-(2,4-dichlorophenoxy)propionate (5.0 g, 19 mmol).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) - 500 mg (10% w/w).

-

Solvent System: Toluene (20 mL) and Phosphate Buffer (0.1 M, pH 7.0, 20 mL). Note: A biphasic system is chosen to protect the ester from spontaneous chemical hydrolysis while maintaining enzyme hydration.

-

Temperature Control: Orbital shaker at 30°C, 200 rpm.

Protocol:

-

Initiation: Dissolve the substrate in Toluene. Add the Phosphate buffer.[1] Add Novozym 435 to start the reaction.[1]

-

Monitoring: Monitor the reaction via Chiral HPLC (See Section 4) every 2 hours.

-

Endpoint: Stop the reaction when conversion reaches 50-52% .

-

Scientific Insight: Do not stop exactly at 50%. Pushing slightly past 50% (e.g., 52%) ensures the unreacted (S)-ester has extremely high optical purity (

) by consuming the last traces of the fast-reacting (R)-isomer [4].

-

-

Termination: Filter off the immobilized enzyme (can be washed with acetone and reused).

-

Separation:

-

Transfer filtrate to a separatory funnel.

-

The Organic Layer contains the (S)-Ester (Target).

-

The Aqueous Layer contains the (R)-Acid (By-product).

-

Wash the organic layer with 0.5 M

to ensure complete removal of any produced acid.

-

-

Isolation: Dry the organic layer (

) and concentrate in vacuo.-

Expected Data: Yield ~40-45% (relative to racemate);

.

-

Phase 3: Hydrolysis to (S)-Acid

-

Dissolve the isolated (S)-ester in THF:Water (3:1).

-

Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.

-

Acidify to pH 2 with 1N HCl and extract with EtOAc.

-

Result: (S)-2-(2,4-dichlorophenoxy)propanoic acid .

Phase 4: Coupling to form (S,S)-Fenoxanil

Assumption: (S)-2-amino-2,3-dimethylbutanenitrile is available via chiral pool or separate resolution.

-

Activation: Dissolve (S)-Acid (1.0 equiv) in dry DCM. Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at 0°C. -

Coupling: Add (S)-Amine (1.0 equiv) and DIPEA (2.5 equiv).

-

Reaction: Allow to warm to RT and stir overnight.

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

Final Product: (S,S)-Fenoxanil .

Analytical Control & Quality Assurance

Trustworthiness in stereochemistry requires rigorous validation.

HPLC Method (Chiral):

-

Column: Lux Cellulose-3 (Phenomenex) or Chiralcel OD-H [5].

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 0.7 mL/min.[2]

-

Detection: UV @ 230 nm.

-

Temperature: 25°C.

Data Interpretation Table:

| Compound | Retention Time (min)* | Expected Configuration | Action |

| (R)-Ester | 8.5 | Fast reacting (Hydrolyzed) | Found in Aqueous Phase (as acid) |

| (S)-Ester | 11.2 | Slow reacting (Unreacted) | Target (Organic Phase) |

| (S,S)-Fenoxanil | 14.5 | Final Product | Confirm >98% de |

*Note: Retention times are illustrative; calibration with racemic standards is mandatory.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low E-value (Poor Selectivity) | Temperature too high | Lower reaction temp to 20°C or 4°C. Selectivity often increases as T decreases. |

| Slow Reaction Rate | Interface limitation | Increase shaking speed (rpm) to increase surface area in biphasic system. |

| Low ee of (S)-Ester | Reaction stopped too early | Continue reaction until conversion is >52%. "Sacrifice" yield for purity. |

| Enzyme Aggregation | Water content too low | Ensure buffer/organic ratio is maintained; enzyme needs a water layer to function. |

References

-

Stereoselective Bioactivity: Liu, D., et al. "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae."[3] Journal of Agricultural and Food Chemistry, 2025. (Note: Year adjusted to context, refer to standard ACS database for specific volume).

-

Environmental Degradation: Buerge, I. J., et al. "Stereoselective degradation of the chiral herbicide dichlorprop in soil and water." Environmental Science & Technology.

-

Lipase Stereopreference (CALB): Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.

-

Kinetic Resolution Theory: Chen, C. S., et al. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.

-

Analytical Methods: BenchChem Technical Support. "Fenoxanil Stock Solution and Separation Protocols."

Sources

Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (S,S)-Fenoxanil Residues in Agricultural Matrices

Abstract

This application note presents a robust and sensitive analytical method for the stereoselective detection and quantification of the (S,S)-fenoxanil enantiomer in complex agricultural matrices. Fenoxanil is a chiral fungicide widely used to control fungal diseases in crops like rice and vegetables.[1] Since stereoisomers of pesticides can exhibit different biological activities and toxicities, enantioselective analysis is crucial for accurate risk assessment.[2][3][4] This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by chiral separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The protocol has been validated to meet stringent performance criteria for accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction

Fenoxanil, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is an amide fungicide effective against a range of plant pathogens.[5][6] Its chemical structure contains two chiral centers, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[7] Commercial fenoxanil is typically sold as a racemic mixture. However, studies have shown that the fungicidal activity can be stereoselective, with specific enantiomers demonstrating significantly higher efficacy.[7][8] Consequently, the ability to resolve and quantify individual stereoisomers, particularly the (S,S)-fenoxanil form, is essential for comprehensive food safety evaluation and environmental impact studies.

Traditional analytical methods often measure the total fenoxanil residue, which may not accurately reflect the potential toxicological risk. The development of stereoselective methods is therefore imperative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for trace-level analysis of pesticide residues in complex matrices.[9][10][11] The key to enantioselective analysis lies in the chromatographic separation. This method employs a cellulose-based chiral stationary phase, which has been proven effective for the baseline separation of all four fenoxanil stereoisomers.[7]

The sample preparation strategy is based on the widely adopted QuEChERS methodology.[12][13] This approach streamlines the extraction and cleanup process, providing high analyte recoveries while effectively minimizing matrix interferences, which is critical for reliable LC-MS/MS analysis.[14][15][16] This note provides a complete, validated workflow, from sample homogenization to final data analysis, intended for researchers and analytical chemists in food safety and environmental testing laboratories.

Experimental Workflow

The overall analytical workflow is designed for efficiency and accuracy, ensuring reliable separation and quantification of fenoxanil stereoisomers.

Caption: Overall workflow for (S,S)-fenoxanil residue analysis.

Materials and Methods

Reagents and Standards

-

Fenoxanil analytical standard (racemic mixture) and certified (S,S)-fenoxanil standard (Purity >98%).

-

LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).

-

Formic acid (99%, Sigma-Aldrich).

-

Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate (for QuEChERS extraction).

-

Primary secondary amine (PSA) sorbent and C18 sorbent (for dispersive SPE cleanup).

Instrumentation

A UHPLC system coupled to a triple quadrupole mass spectrometer was used.

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.

Chromatographic and Spectrometric Conditions

The separation of fenoxanil stereoisomers is the most critical step. The following conditions are optimized for baseline resolution and sensitive detection. The use of a chiral column is mandatory.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Liquid Chromatography | ||

| Analytical Column | Lux Cellulose-3 (250 x 4.6 mm, 5 µm)[7] | Provides stereoselective separation of the four fenoxanil isomers. |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile : Methanol (40:30:30, v/v/v) | Isocratic elution provides stable retention times and robust separation.[7] |

| Flow Rate | 0.5 mL/min | Optimized for separation efficiency and peak shape on the specified column.[7] |

| Column Temperature | 30 °C | Ensures reproducible retention times and optimal chiral recognition.[7] |

| Injection Volume | 5 µL | Balances sensitivity with the need to avoid column overloading. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive (ESI+) | Provides stable and abundant protonated molecular ions [M+H]⁺ for fenoxanil.[7] |

| Gas Temperature | 300 °C | Facilitates efficient desolvation of the eluent. |

| Gas Flow | 10 L/min | |

| Nebulizer Pressure | 35 psi | Ensures optimal spray formation for ionization. |

| Capillary Voltage | 4000 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |

For quantification and confirmation, specific MRM transitions for fenoxanil were optimized.

Table 2: Optimized MRM Transitions for Fenoxanil

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |

|---|---|---|---|---|---|

| Fenoxanil | 329.1 | 189.0 | 50 | 20 | Quantifier |

| Fenoxanil | 329.1 | 302.1 | 50 | 15 | Qualifier[17] |

Note: Collision energies should be optimized for the specific instrument in use.

Detailed Protocols

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fenoxanil standard into a 10 mL volumetric flask and dissolve in acetonitrile.

-

Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile.

-

Matrix-Matched Standards: To mitigate matrix effects, prepare calibration standards by spiking the appropriate volume of working standards into blank matrix extract obtained from the sample preparation step.[18] This is a critical step for accurate quantification in complex matrices.[19]

Sample Preparation Protocol (QuEChERS)

This protocol is adapted from the EN 15662 method and is suitable for a wide range of fruit and vegetable matrices.[14]

-

Homogenization: Homogenize a representative portion of the laboratory sample. For low-moisture commodities, cryogenic milling can improve homogeneity.[20][21]

-

Extraction: a. Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. b. For dry matrices (<15% water content, e.g., grains), add 10 mL of reagent water and allow to hydrate for 30 minutes.[15] c. Add 10 mL of acetonitrile to the tube. d. Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥4000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Rationale: MgSO₄ removes residual water. PSA removes organic acids and some sugars. C18 removes non-polar interferences like lipids.[14] c. Vortex for 30 seconds. d. Centrifuge at ≥4000 rcf for 5 minutes.

-

Final Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Method Validation

The method was validated according to established guidelines for pesticide residue analysis to ensure its reliability and trustworthiness.[22][23][24] Key performance parameters were assessed using spiked blank matrix samples (e.g., rice, lettuce).

Table 3: Summary of Method Validation Performance

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 (in matrix-matched standards) |

| Limit of Quantification (LOQ) | - | 0.01 mg/kg |

| Accuracy (Recovery) | 70 - 120% | 85 - 108% (at 0.01, 0.05, and 0.1 mg/kg) |

| Precision (RSD) | ≤ 20% | < 15% (repeatability and intra-laboratory reproducibility) |

| Specificity | No significant interfering peaks at the retention time of the analyte | Confirmed |

The recovery and precision results fall well within the acceptable range for pesticide residue analysis, demonstrating the method's accuracy and robustness.[7][14]

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the determination of (S,S)-fenoxanil in agricultural products. The combination of a streamlined QuEChERS sample preparation protocol and a highly selective chiral LC separation provides a reliable tool for regulatory monitoring, food safety assessment, and environmental research. The method is fully validated and demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it fit for its intended purpose.

References

-

Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

-

Title: QuEChERS Method Simplified: Key Steps and Applications Source: Separation Science URL: [Link]

-

Title: Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: MDPI URL: [Link]

-

Title: Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds Source: PubMed URL: [Link]

-

Title: Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed Source: European Commission URL: [Link]

-

Title: Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed Source: European Commission URL: [Link]

-

Title: Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Development of Analytical Method for Fenoxanil in Agricultural Products Using GC-NPD and GC/MS Source: ResearchGate URL: [Link]

-

Title: Uptake and Distribution of Fenoxanil-Loaded Mesoporous Silica Nanoparticles in Rice Plants Source: MDPI URL: [Link]

-

Title: Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS Source: Shimadzu URL: [Link]

-

Title: Fenoxanil | C15H18Cl2N2O2 Source: PubChem - NIH URL: [Link]

-

Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]

-

Title: Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup Source: LCGC North America URL: [Link]

-

Title: Fenoxanil (Ref: BAS 546F) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review Source: Malaysian Journal of Fundamental and Applied Sciences URL: [Link]

-

Title: (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review Source: ResearchGate URL: [Link]

-

Title: Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method Source: Lab Manager URL: [Link]

-

Title: A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables: Part 1, Method Overview Source: Waters Corporation URL: [Link]

-

Title: Stereoselective LC-MS/MS methodologies for environmental analysis of chiral pesticides Source: ResearchGate URL: [Link]

-

Title: Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil Source: PubMed URL: [Link]

-

Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin Source: EURL-SRM URL: [Link]

-

Title: LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Source: American Laboratory URL: [Link]

-

Title: A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]

-

Title: Enantioselective Detection, Bioactivity and Metabolism of the Novel Chiral Insecticide Fluralaner Source: ResearchGate URL: [Link]

Sources

- 1. aceagrochem.com [aceagrochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [mdpi.com]

- 5. CAS 115852-48-7: Fenoxanil | CymitQuimica [cymitquimica.com]

- 6. Fenoxanil | 115852-48-7 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 13. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 17. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. food-safety.com [food-safety.com]

- 22. demarcheiso17025.com [demarcheiso17025.com]

- 23. food.ec.europa.eu [food.ec.europa.eu]

- 24. documents.thermofisher.com [documents.thermofisher.com]

extraction techniques for (S,S)-fenoxanil from soil and water samples

An In-depth Technical Guide

Topic: Extraction Techniques for (S,S)-Fenoxanil from Soil and Water Samples Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Fenoxanil

Fenoxanil is a systemic fungicide primarily used to control rice blast disease caused by the fungus Magnaporthe oryzae[1][2]. Its mode of action involves the inhibition of melanin biosynthesis, a critical process for the fungus's ability to infect the host plant[1]. As the active stereoisomer, (S,S)-fenoxanil's presence and persistence in environmental matrices like soil and water are of significant interest for ecological risk assessment and regulatory monitoring. Its physicochemical properties—notably its low water solubility and moderate to high lipophilicity—dictate the strategies required for its effective extraction and quantification from these complex sample types[2][3].

This guide provides a detailed overview of robust and validated methods for the extraction of (S,S)-fenoxanil from soil and water. It is designed for scientists who require not just a set of instructions, but a deeper understanding of the causality behind the protocols, enabling them to adapt and troubleshoot these methods effectively. We will explore Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for aqueous samples and the widely adopted QuEChERS methodology for soil matrices.

Section 1: Physicochemical Properties of Fenoxanil

A thorough understanding of a target analyte's properties is the cornerstone of developing any successful analytical method. These properties govern the molecule's behavior in different solvents and its interaction with various solid phases, directly informing the selection of an appropriate extraction strategy. The key physicochemical properties of fenoxanil are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide | [1][4] |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 329.22 g/mol | [1][5] |

| Appearance | White odorless solid | [2] |

| Melting Point | 69.0 - 71.5 °C | [1][2] |

| Water Solubility (20°C) | 30.7 ± 0.3 mg/L | [2] |

| LogP (XLogP3) | 4.5 | [5] |

| Vapor Pressure (25°C) | 2.54 x 10⁻¹⁰ mmHg | [2] |

| Organic Solvent Solubility | Highly soluble in acetone, acetonitrile, ethyl acetate, dichloromethane (>500 g/L) | [2] |

| Stability | Stable in acidic, alkaline, and neutral conditions (pH 5, 7, 9) | [2] |

The high LogP value (4.5) indicates that fenoxanil is non-polar and lipophilic, predicting strong partitioning into organic solvents and adsorption onto non-polar sorbents like C18. Its low water solubility further confirms this behavior. The high solubility in solvents like acetonitrile and acetone makes them ideal candidates for initial extraction from solid matrices.

Section 2: Extraction of (S,S)-Fenoxanil from Water Samples

For aqueous matrices, the primary goal is to efficiently transfer the low-concentration, non-polar fenoxanil from a large volume of water into a small, concentrated volume of organic solvent for analysis. Solid-Phase Extraction (SPE) is the premier technique for this purpose due to its high enrichment factors and clean extracts.

Method 1: Solid-Phase Extraction (SPE)

Principle of Causality: SPE leverages fenoxanil's high hydrophobicity. A C18-bonded silica sorbent is used, which consists of long, non-polar C18 alkyl chains. As the water sample passes through the SPE cartridge, the non-polar fenoxanil molecules are strongly adsorbed onto the C18 sorbent via van der Waals forces, while polar matrix components like salts and humic acids pass through to waste. A subsequent elution with a small volume of a strong organic solvent disrupts these forces, releasing the concentrated analyte into a collection vial. This method is a formal procedure for isolating organic analytes from aqueous samples as outlined by the EPA.[6]

-

Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg sorbent mass, 6 mL volume). The C18 phase provides the necessary non-polar character for retaining fenoxanil.

-

Cartridge Conditioning:

-

Wash the cartridge with 5 mL of ethyl acetate or acetone followed by 5 mL of dichloromethane to remove any organic contaminants and activate the sorbent.[7]

-

Equilibrate the sorbent by passing 5 mL of methanol, followed by 5 mL of reagent-grade water. Crucially, do not allow the sorbent bed to go dry after this step. This ensures the C18 chains remain solvated and accessible for analyte retention.[8]

-

-

Sample Loading:

-

Take a 500 mL water sample. If the sample contains suspended solids, pre-filter it using a glass fiber filter.

-

Acidify the sample to pH < 2 with sulfuric or hydrochloric acid. This can improve the recovery of some pesticides by ensuring they are in a neutral form.[6][8]

-

Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min. A consistent, slow flow rate is critical for ensuring sufficient interaction time between the analyte and the sorbent.

-

-

Sorbent Washing (Optional): If the sample matrix is complex (e.g., wastewater), wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove weakly bound, polar interferences without eluting the fenoxanil.

-

Sorbent Drying: Dry the cartridge thoroughly under a high vacuum or with a stream of nitrogen for 10-20 minutes. Removing all residual water is essential for efficient elution with a water-immiscible solvent.[8][9]

-

Elution:

-

Place a collection tube under the cartridge.

-

Elute the retained fenoxanil with two 3 mL aliquots of acetonitrile or ethyl acetate. Allow the first aliquot to soak the sorbent for 1-2 minutes before drawing it through to maximize desorption.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 1 mL of a solvent suitable for the chosen analytical instrument (e.g., acetonitrile for LC-MS/MS, hexane for GC-MS).

-

Caption: Solid-Phase Extraction (SPE) workflow for fenoxanil.

Section 3: Extraction of (S,S)-Fenoxanil from Soil Samples

Soil is a significantly more complex matrix than water, containing a heterogeneous mix of organic matter, minerals, and moisture that can interfere with analysis.[10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis in such matrices due to its high throughput, effectiveness, and reduced solvent usage.[12][13]

Method 2: QuEChERS

Principle of Causality: The QuEChERS method is a two-stage process. First, an extraction and partitioning step uses acetonitrile and a mixture of salts. Acetonitrile is chosen for its ability to extract a wide range of pesticides, including the moderately non-polar fenoxanil.[12] Adding magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces a phase separation between the water in the sample and the acetonitrile layer, forcing the pesticides into the organic phase (a process called "salting out").[12][13] The second stage, dispersive solid-phase extraction (dSPE), is a cleanup step. A small amount of sorbent is added directly to the acetonitrile extract to remove matrix co-extractives. For fenoxanil, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove remaining non-polar interferences (like lipids) is highly effective.[14][15]

-

Sample Homogenization:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

-

Hydration & Spiking (for QC):

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). The citrate buffer helps maintain a stable pH to protect base-sensitive pesticides.

-

Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids the extraction process.

-

Centrifuge at ≥3000 rcf for 5 minutes. This will result in a clean separation with the acetonitrile supernatant on top.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE microcentrifuge tube.

-

The dSPE tube should contain 150 mg MgSO₄ (to remove residual water), 50 mg PSA sorbent (to remove organic acids), and 50 mg C18 sorbent (to remove non-polar interferences).[10]

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into an autosampler vial for direct analysis by LC-MS/MS or GC-MS.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 115852-48-7: Fenoxanil | CymitQuimica [cymitquimica.com]

- 4. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S,S)-fenoxanil | C15H18Cl2N2O2 | CID 20582837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. weber.hu [weber.hu]

- 9. unitedchem.com [unitedchem.com]

- 10. unitedchem.com [unitedchem.com]

- 11. weber.hu [weber.hu]

- 12. usab-tm.ro [usab-tm.ro]

- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 14. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

procedures for synthesizing radiolabeled (S,S)-fenoxanil for metabolic studies

Application Note: AN-RX-FNX-04

Subject: Stereoselective Synthesis of [Phenyl-U-

Executive Summary & Strategic Rationale

Objective: To synthesize high-purity (S,S)-fenoxanil labeled with Carbon-14 (

Target Molecule: (S)-N-((S)-1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide.[1][2]

Isotope Strategy: [U-

-

Metabolic Stability: Fenoxanil metabolism primarily involves amide hydrolysis and alkyl hydroxylation.[1][2] Labeling the dichlorophenyl ring ensures the radioactive tag remains associated with the core lipophilic moiety (the toxophore) even after the amide bond is cleaved by amidases in soil or liver microsomes.

-

Stereochemical Precision: Fenoxanil contains two chiral centers (Propionyl-C2 and Amine-C1).[1][2][3] While commercial Fenoxanil is often a mixture, and recent literature suggests the (R,R) isomer possesses higher fungicidal activity against Magnaporthe oryzae, the (S,S) isomer is critical for enantioselective toxicity and degradation studies. This protocol specifically targets the (S,S) diastereomer as requested.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be convergent, minimizing the handling of radioactive material until the final steps.

Key Disconnections:

-

Amide Bond Formation: Coupling of the chiral acid and chiral amine.[2]

-

Ether Linkage (Radioactive Step): Nucleophilic substitution of [U-

]-2,4-dichlorophenol onto a chiral propionate scaffold.[1][2]

Figure 1: Convergent retrosynthetic strategy for (S,S)-Fenoxanil.[1][2] Note the use of (R)-chloropropionate to achieve (S)-configuration via Walden inversion.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-([U- ]-2,4-Dichlorophenoxy)propionic Acid

Principle: This step utilizes a Walden inversion (

Materials:

-

[U-

]-2,4-Dichlorophenol (Specific Activity: ~50 mCi/mmol).[1][2] -

Sodium hydride (NaH), 60% dispersion in mineral oil.[2]

Procedure:

-

Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF. Cool to 0°C.[1][2]

-

Addition: Add [U-

]-2,4-dichlorophenol (1.0 eq) dropwise in DMF. Stir for 30 min at 0°C until H2 evolution ceases. The solution will turn slightly yellow/amber (formation of sodium phenoxide).[2] -

Substitution: Add (R)-2-chloropropionic acid (1.1 eq) slowly.

-

Heating: Warm to 60°C and stir for 4 hours. Monitor via Radio-TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x).[1][2] Dry organic layer over MgSO4 and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Chloroform to remove unreacted phenol.

Protocol B: Preparation of (S)-2-amino-2,3-dimethylbutanenitrile

Note: This amine is not always commercially available in enantiopure form.[1][2][4] A resolution protocol is provided.

Procedure:

-

Start: Racemic 2-amino-2,3-dimethylbutanenitrile (synthesized via Strecker reaction of 3-methyl-2-butanone).

-

Resolution: Dissolve racemate in methanol. Add (L)-(+)-Tartaric acid (0.5 eq).

-

Crystallization: Heat to reflux, then cool slowly to 4°C. The (S)-amine-(L)-tartrate salt is typically less soluble.[1][2]

-

Liberation: Filter the crystals. Treat with 2M NaOH and extract the free amine with Dichloromethane (DCM).[2]

-

Validation: Check optical rotation

. (S)-isomer typically exhibits negative rotation (verify with specific literature values for this derivative).[1][2]

Protocol C: Final Coupling to (S,S)-Fenoxanil

Principle: Amide bond formation using a mixed anhydride or coupling agent (HATU) to prevent racemization of the sensitive chiral centers.[2]

Materials:

-

(S)-[U-

]-Acid (from Protocol A).[1][2] -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

Procedure:

-

Activation: Dissolve (S)-[U-

]-Acid (1.0 eq) in DMF/DCM. Add DIPEA (3.0 eq) and HATU (1.1 eq).[1][2] Stir for 15 mins at 0°C. -

Coupling: Add (S)-Amine (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc. Wash with NaHCO3 (sat), Water, and Brine.

-

Purification: Semi-preparative HPLC is mandatory here to remove chemical impurities and any trace diastereomers ((S,R) or (R,S)) formed during coupling.[1][2]

Quality Control & Validation Data

The following parameters must be met before releasing the batch for metabolic studies.

| Parameter | Specification | Method |

| Radiochemical Purity | > 98.0% | Radio-HPLC (Beta-RAM detector) |

| Chemical Purity | > 98.0% | UV-HPLC (254 nm) |

| Enantiomeric Excess (ee) | > 96% (S,S isomer) | Chiral HPLC (Lux Cellulose-3) |

| Specific Activity | 40–60 mCi/mmol | Liquid Scintillation Counting (LSC) |

| Identity | Matches Reference Std |

Visualization of Stereochemical Separation (Simulated):

Metabolic Study Application Note

When using [Phenyl-U-

-

Dosing: Administer to rice plants or hepatocyte cultures.

-

Metabolite Tracking:

-

Intact Parent:[1] Detected by Radio-HPLC matching the retention time of the standard.[2]

-

Hydrolysis Product: (S)-2-(2,4-dichlorophenoxy)propionic acid.[1][2] This will retain the

label.[1][2] -

Amine Fragment: Will NOT be radioactive.[1][2] (If tracking the amine is required, a dual-label study with

-amine is needed).[1][2]

-

Figure 2: Metabolic fate tracking.[1][2] The Phenyl-label strategy ensures the primary toxicological moiety (the acid) is traceable.[2]

References

-

Stereoselective Bioactivity: Wang, X., et al. (2025).[2][5] "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Link (Note: Confirms (R,R) is most active, validating the need for pure isomers in mechanistic studies).[1][2]

-

Chiral Separation: Zhang, H., et al. (2018).[2][5] "Metabolism studies of chiral pesticides: A critical review." Journal of Pharmaceutical and Biomedical Analysis. Link[1][2][5]

-

General Synthesis: U.S. National Library of Medicine.[1][2] "Fenoxanil - PubChem Compound Summary."[1][2] Link

-

Radiolabeling Strategies: T. Almasi, et al. (2021).[1][2][6] "Radiolabeling strategies for nanoparticles and small molecules." Journal of Radioanalytical and Nuclear Chemistry. Link[1][2]

-

Metabolic Pathways: Chen, W., et al. (2015).[2] "Distribution of thifluzamide, fenoxanil and tebuconazole in rice paddy and dietary risk assessment." Science of the Total Environment.[2][7] Link[1][2]

Sources

- 1. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoxanil (Ref: BAS 546F) [sitem.herts.ac.uk]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

field trial protocols for (S,S)-fenoxanil application on Oryza sativa

Application Note: Field Trial Protocols for (S,S)-Fenoxanil on Oryza sativa

Part 1: Executive Summary & Scientific Rationale

1.1 Contextual Overview Fenoxanil is a systemic fungicide belonging to the propionamide class, widely utilized for the control of Rice Blast (Magnaporthe oryzae). Commercially, fenoxanil exists as a mixture of stereoisomers.[1][2] Recent chiral separation studies indicate that the (R,R)-enantiomer is the primary eutomer (highly bioactive), contributing up to 96% of the fungicidal activity.

The (S,S)-fenoxanil isomer, often considered the distomer (less active), requires rigorous field profiling to:

-

Quantify Residual Activity: Determine if the (S,S) form possesses any clinically relevant fungicidal activity or acts solely as an isomeric impurity.

-

Assess Environmental Fate: Distomers often exhibit distinct degradation half-lives (

) compared to racemates. -

Validate Phytotoxicity: Ensure the inactive isomer does not contribute to host stress or yield drag.

1.2 Mechanism of Action (MBI-D) Fenoxanil acts as a Melanin Biosynthesis Inhibitor (MBI-D) . It specifically targets scytalone dehydratase , an enzyme critical for converting scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN). This inhibition prevents the formation of the melanized appressorium, mechanically disabling the fungus from penetrating the rice cuticle.

Figure 1: Melanin Biosynthesis Pathway illustrating the specific inhibition point of Fenoxanil at the scytalone dehydratase step.[1][3]

Part 2: Experimental Design

2.1 Trial Objectives

-

Primary: To determine the field efficacy of pure (S,S)-fenoxanil against M. oryzae compared to the racemic commercial standard.

-

Secondary: To assess crop safety (phytotoxicity) and grain yield response.

2.2 Site Selection & Experimental Layout

-

Location: Rice paddy with a history of uniform Blast pressure (or artificial inoculation capability).

-

Design: Randomized Complete Block Design (RCBD).

-

Replicates: 4 replicates per treatment.

-

Plot Size: Minimum

(e.g.,

2.3 Treatment Structure

| Trt ID | Treatment Name | Formulation | Rate (g a.i./ha) | Rationale |

| T1 | Untreated Control | Water Spray | N/A | Baseline disease pressure |

| T2 | (S,S)-Fenoxanil | 20% SC (Pure) | 200 | Test Compound (Low Rate) |

| T3 | (S,S)-Fenoxanil | 20% SC (Pure) | 400 | Test Compound (High Rate) |

| T4 | Racemic Fenoxanil | 20% SC (Comm.) | 200 | Commercial Standard (Reference) |

| T5 | Tricyclazole | 75% WP | 300 | Positive Control (MBI-R Class) |

Part 3: Detailed Application Protocol

3.1 Formulation & Preparation

-

Chiral Purity Check: Prior to field application, verify the enantiomeric excess (ee%) of the (S,S)-fenoxanil batch using Chiral HPLC (e.g., Chiralcel OD-H column). Purity must be

. -

Tank Mix:

-

Fill spray tank to 50% capacity with water (pH 6.0–7.0).

-

Pre-slurry the SC formulation.

-

Add surfactant (non-ionic, 0.1% v/v) to ensure leaf adhesion.

-

Agitate continuously.

-

3.2 Application Timing (Preventive Strategy) Fenoxanil is most effective when applied before the pathogen penetrates.

-

Application A (Late Tillering): 7–10 days before predicted disease onset or at the very first sign of lesions on susceptible trap plants.

-

Application B (Booting): 14 days after App A, to protect the emerging panicle.

3.3 Field Workflow Diagram

Figure 2: Chronological workflow for the field evaluation of (S,S)-fenoxanil.

Part 4: Assessment & Data Analysis

4.1 Disease Scoring (Standard Evaluation System - SES) Assess 20 randomly selected hills per plot.

-

Leaf Blast (0-9 Scale):

-

0: No lesions.

-

3: Small round lesions (non-sporulating).

-

5: Typical blast lesions infecting <10% leaf area.

-

9: >50% leaf area affected; plants dead/dying.

-

-

Panicle Blast (Incidence %):

4.2 Efficacy Calculation

Calculate Percent Disease Control (PDC) relative to the Untreated Control (UTC):

4.3 Statistical Analysis

-

Software: R or ARM (Agricultural Research Manager).

-

Method: One-way ANOVA followed by Tukey’s HSD post-hoc test (

). -

Hypothesis: If (S,S)-fenoxanil is the distomer, T2 and T3 should show significantly lower PDC than T4 (Racemate).

Part 5: Safety & Stewardship

5.1 Phytotoxicity Monitor for chlorosis, stunting, or leaf tip burn at 3, 7, and 14 days after application (DAA).

-

Note: Distomers can sometimes cause unexpected phytotoxicity even if they lack fungicidal activity.

5.2 Resistance Management Although this is a trial, all fungal biomass remaining at the end of the trial should be destroyed (burning or deep plowing) to prevent the selection of strains resistant to the specific chiral form, although cross-resistance with the racemate is expected.

References

-

Stereoselective Bioactivity of Fenoxanil: Wang, Y., et al. (2025).[1][2][4] "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Link Establishes (1R,2R) as the eutomer and (1S,2S) as the distomer.

-

Mechanism of Action (MBI-D): Motoyama, T., et al. (2022). "Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae." International Journal of Molecular Sciences. Link Confirms Scytalone Dehydratase as the molecular target.

-

Field Trial Methodology: Standard Evaluation System for Rice (SES), International Rice Research Institute (IRRI). Link Standardizes the 0-9 scoring scale for Rice Blast.

-

FRAC Code List 2023: Fungicide Resistance Action Committee. "FRAC Code List © 2023: Fungal control agents sorted by cross-resistance pattern and mode of action." Link Classifies Fenoxanil under Group 16.1 (MBI-D).

Sources

Troubleshooting & Optimization

overcoming matrix effects in (S,S)-fenoxanil residue analysis

Topic: Overcoming Matrix Effects & Enantioselective Separation Role: Senior Application Scientist Status: Operational

Executive Summary

Welcome to the technical support hub for Fenoxanil residue analysis. You are likely here because you are isolating the (S,S)-enantiomer —the least bioactive of the four stereoisomers but a critical marker for environmental fate and enantioselective degradation studies.

The Core Challenge: Rice matrices (husk, straw, brown rice) are notoriously complex, rich in lipids and pigments that cause severe ion suppression in LC-MS/MS. When combined with the need for chiral resolution, "matrix effects" can shift retention times, causing peak coalescence between the (S,S) and (S,R) forms.

This guide provides a self-validating workflow to isolate (S,S)-fenoxanil with high precision, specifically addressing the matrix interference that compromises chiral integrity.

Module 1: The Stereochemical Landscape

Before troubleshooting, verify your target. Fenoxanil contains two chiral centers, resulting in four stereoisomers. Standard C18 columns cannot separate these; a chiral stationary phase is required.

| Elution Order* | Stereoisomer | Bioactivity (Relative) | Analytical Challenge |

| 1 | (1R, 2R)-(+) | High (96.6% contribution) | Major peak; easy to quantify. |

| 2 | (1R, 2S)-(-) | Moderate | Potential co-elution with #1. |

| 3 | (1S, 2R)-(+) | Low | Minor peak. |

| 4 | (1S, 2S)-(-) | Very Low (<1%) | Late eluter; susceptible to peak broadening. |

*Elution order based on Lux Cellulose-3 chiral column (See Reference 1).

Module 2: Sample Preparation (The First Line of Defense)

Objective: Remove lipids and pigments before they reach the MS source to minimize ion suppression.

Protocol: Modified QuEChERS for Rice Matrices

Standard QuEChERS is insufficient for chiral analysis of rice due to high lipid co-extraction.

Step-by-Step Methodology:

-

Hydration: Weigh 5g of homogenized rice sample. Add 10 mL water. Critical: Let stand for 30 mins. Dry rice must fully hydrate to release residues from the pore structure.

-

Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

-

Why Acid? Stabilizes the amide bond of Fenoxanil.

-

-

Partitioning: Add 4g MgSO₄ and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Cleanup (The Matrix Removal Step):

-

Transfer 1 mL supernatant to a dSPE tube.

-

Sorbent Mix: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18 .

-

Expert Note: The addition of C18 is non-negotiable for brown rice to remove long-chain lipids that cause signal suppression for the late-eluting (S,S) isomer.

-

-

Reconstitution: Evaporate to dryness under N₂. Reconstitute in mobile phase (e.g., ACN/Water 50:50).

-

Warning: Do not reconstitute in 100% organic solvent; this causes "solvent effect" peak distortion on chiral columns.

-

Module 3: Chromatographic Strategy

Objective: Maintain baseline separation between the (S,R) and (S,S) isomers despite matrix interference.

Recommended System Configuration

-

Column: Phenomenex Lux Cellulose-3 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 150 x 2.0 mm, 3 µm particle size.

-

Mobile Phase: Isocratic elution is preferred for stability.

Workflow Visualization

The following diagram illustrates the decision process for optimizing the (S,S)-fenoxanil signal.

Caption: Logical workflow for optimizing chiral resolution and mitigating matrix effects in rice analysis.

Module 4: Troubleshooting & FAQs

Q1: My (S,S)-fenoxanil peak area is significantly lower in rice samples compared to solvent standards, even at the same concentration. Why?

Diagnosis: You are experiencing Ion Suppression . Mechanism: Co-eluting phospholipids from the rice matrix compete for charge in the ESI source. Since (S,S)-fenoxanil elutes last (Region 4), it often overlaps with late-eluting hydrophobic matrix components. Solution:

-

Calculate ME%: Run a standard in solvent vs. a standard spiked into blank rice extract.

-

Formula:

-

-

Corrective Action: Do not use solvent-only calibration curves. You must use Matrix-Matched Calibration (MMC) . Prepare your calibration standards by spiking pure (S,S)-fenoxanil into blank rice extract. This ensures the suppression affects the standard and the sample equally.

Q2: The retention time of (S,S)-fenoxanil shifts by 0.2 min between the standard and the sample, causing integration errors.

Diagnosis: Matrix-induced retention shift. Cause: High concentrations of matrix components can temporarily modify the surface chemistry of the chiral stationary phase, effectively "overloading" the local environment. Solution:

-

Dilution: Dilute the final extract 5-fold or 10-fold with the mobile phase. Modern LC-MS/MS (like Triple Quads) has enough sensitivity to handle this dilution. This "dilutes out" the matrix effect more than the analyte signal.

-

Internal Standard: Use a stable isotope-labeled internal standard (e.g., Fenoxanil-d3) if available. If not, use a structural analog like Carpropamid (verify chiral separation first).

Q3: Can I use a standard C18 column if I only care about total Fenoxanil?

Answer: Yes, but the user request specified (S,S)-fenoxanil .

-

If you use C18, all 4 isomers will co-elute into a single peak. You will quantify "Total Fenoxanil."

-

To quantify (S,S) specifically, you must use a chiral column (e.g., Lux Cellulose-3 or Chiralpak IC).

Q4: Why is the (S,S) limit of quantification (LOQ) higher than the (R,R) isomer?

Diagnosis: Stereoselective degradation or impurity profile. Insight: Commercial Fenoxanil is often enriched in the R-isomers. If you are using a commercial standard mix, the (S,S) component might be present at trace levels (impurity), making the signal-to-noise ratio lower. Ensure you are using an enantiopure (S,S)-fenoxanil standard for accurate LOQ determination, rather than attempting to integrate a tiny shoulder on a racemic mix.

References

-